(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid
Description
(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid is a chiral, Fmoc-protected piperidine derivative widely used in peptide synthesis and peptidomimetic chemistry. The compound features:
- Core structure: A six-membered piperidine ring with a carboxylic acid group at position 3.
- Substituents: A methyl group at position 3 and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the nitrogen.
- Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective applications in drug discovery and biochemistry.
The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) via base-labile deprotection . The methyl group introduces steric hindrance, influencing conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBTYVNWVGYFU-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolytic Resolution of 3-Piperidine Formamides
A pivotal method involves the hydrolysis of 3-piperidine formamides in concentrated hydrochloric acid, which concurrently achieves amide cleavage and chiral resolution. As demonstrated in a 2017 patent, 3-piperidine formamide hydrochlorides with pre-existing S-configurational enrichment (73–77% ee) undergo hydrolysis at 60–65°C, yielding (S)-3-piperidine carboxylic acid hydrochlorides with >99% ee after recrystallization. Adapting this approach for the 3-methyl variant would require starting with 3-methyl-3-piperidine formamide, though synthetic details for this precursor remain undisclosed in available literature.
Asymmetric Cyclization Strategies
Alternative routes employ asymmetric cyclization of δ-amino ketones or esters. For example, Dieckmann cyclization of δ-keto esters bearing a methyl group at the β-position could generate the piperidine ring, though stereochemical control at the 3-position remains challenging. Recent work on γPNA monomers highlights the utility of chiral auxiliaries derived from serine to enforce stereochemistry during ring formation.
Introduction of the Fmoc Protecting Group
The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the piperidine amine post-synthesis to ensure compatibility with solid-phase peptide synthesis (SPPS).
Standard Fmoc Protection Protocol
Reaction of (S)-3-methyl-piperidine-3-carboxylic acid with Fmoc-Cl in a biphasic system (dichloromethane/aqueous NaHCO₃) typically achieves >95% yields. Critical parameters include:
Solid-Phase Assisted Protection
Innovative protocols using 2-chlorotrityl chloride (2-CTC) resin temporarily protect the carboxylic acid during Fmoc incorporation. This method, adapted from N-methyl amino acid synthesis, prevents unwanted side reactions at the carboxylate. After Fmoc protection, mild acidic cleavage (1% TFA in DCM) releases the product without epimerization.
Optimization of Stereochemical Integrity
Maintaining enantiomeric purity during synthesis is paramount. Key findings include:
Racemization Risks in Alkaline Conditions
The Fmoc group’s base sensitivity necessitates cautious pH control. Alkaline conditions during carboxylate activation (e.g., for peptide coupling) can induce racemization at the α-carbon. Studies show that maintaining pH <8.5 and temperatures <25°C reduces epimerization to <2%.
Recrystallization for Enantiomeric Enrichment
Post-synthesis recrystallization in ethanol/petroleum ether (1:1 v/v) enhances ee from 96% to >99.5%, as reported for analogous piperidine carboxylates. X-ray diffraction analysis confirms the (S)-configuration in crystalline forms.
Comparative Analysis of Synthetic Routes
Notes : Hydrolytic resolution offers superior ee but requires enantiomerically enriched precursors. Solid-phase methods improve yields but involve complex resin handling.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Applications
The unique structural properties of (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid make it valuable in the pharmaceutical industry for developing new drugs. It is particularly useful in designing compounds that target specific biological pathways, enhancing the efficacy of therapeutic agents.
Case Study: Development of Neuroactive Compounds
Research has shown that derivatives of this compound can be synthesized to create neuroactive compounds that interact with neurotransmitter systems. These compounds have potential applications in treating neurological disorders such as depression and anxiety.
Bioconjugation
This compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems and improving the specificity of therapeutic agents.
Table 2: Applications of Bioconjugation Using this compound
| Application | Description |
|---|---|
| Targeted Drug Delivery | Enhances the delivery of drugs to specific tissues |
| Diagnostic Imaging | Used to label biomolecules for imaging studies |
| Vaccine Development | Aids in conjugating antigens to improve immunogenicity |
Research in Neuroscience
This compound is significant in neuroscience research, particularly in studies related to neurotransmitter systems. It aids researchers in understanding the role of piperidine derivatives in neurological functions and disorders.
Case Study: Investigating Neurotransmitter Interactions
Studies have utilized this compound to synthesize piperidine-based ligands that interact with dopamine receptors, providing insights into potential treatments for Parkinson's disease.
Custom Synthesis
Many laboratories utilize this compound for custom synthesis projects. Its versatility allows researchers to tailor compounds for specific research needs, facilitating advancements across various fields.
Mechanism of Action
The mechanism of action of (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include:
Amine Protection: The Fmoc group forms a stable carbamate linkage with the amine group.
Selective Deprotection: The Fmoc group can be selectively removed using mild bases such as piperidine, enabling further functionalization.
Comparison with Similar Compounds
2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic Acid (CAS 1260596-98-2)
| Property | (S)-Fmoc-3-methyl-piperidine-3-carboxylic Acid | 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₂₂H₂₃NO₄ | C₂₂H₂₃NO₄ |
| Substituents | 3-methyl | 2-methyl |
| Stereochemistry | (S) at C3 | (2S,3S) |
| Applications | SPPS, peptidomimetics | Similar uses but altered steric effects |
Key Differences :
Racemic Fmoc-cis-4-phenylpiperidine-3-carboxylic Acid (CAS N/A)
| Property | This compound | Racemic Fmoc-cis-4-phenylpiperidine-3-carboxylic Acid |
|---|---|---|
| Substituents | 3-methyl | 4-phenyl (cis configuration) |
| Stereochemistry | Enantiopure (S) | Racemic mixture |
| Molecular Weight | ~365.42 g/mol | 427.49 g/mol |
Key Differences :
Fmoc-protected Morpholine-3-carboxylic Acid
Key Differences :
3-Methylpiperidine-3-carboxylic Acid (CAS 116140-22-8)
| Property | This compound | 3-Methylpiperidine-3-carboxylic Acid |
|---|---|---|
| Protection | Fmoc-protected | Unprotected |
| Applications | SPPS | Prodrug synthesis, small-molecule APIs |
| Solubility | Organic solvents | Aqueous media (free carboxylic acid) |
Key Differences :
1-Fmoc-Azetidine-3-carboxylic Acid (CAS 193693-64-0)
| Property | This compound | 1-Fmoc-Azetidine-3-carboxylic Acid |
|---|---|---|
| Ring Size | 6-membered | 4-membered (azetidine) |
| Conformational Strain | Low | High |
| Applications | Flexible peptidomimetics | Constrained peptide scaffolds |
Key Differences :
- Azetidine's smaller ring imposes significant conformational constraints, favoring α-helix or β-turn mimicry .
Research Implications
- Stereochemistry : Enantiopure Fmoc-piperidines (e.g., (S)-isomer) are critical for targeting chiral biological receptors .
- Substituent Effects : Methyl groups enhance metabolic stability, while phenyl groups improve lipophilicity .
- Ring Size : Smaller heterocycles (e.g., azetidine) offer rigidity for constrained peptides, whereas piperidines balance flexibility and stability .
Biological Activity
(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid is a chiral compound widely utilized in organic synthesis, particularly in peptide chemistry. Its biological activity is largely attributed to its role as a building block in the synthesis of peptides and other biologically active molecules. This article explores the compound's mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is crucial for protecting the amine functionality during peptide synthesis, allowing for selective deprotection and coupling reactions. The compound's molecular formula is C₁₃H₁₅NO₄, and it has a specific rotation of +19 ± 2º (C=1 in DMF) .
The primary mechanism of action for this compound involves:
- Amine Protection : The Fmoc group forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis.
- Selective Deprotection : The Fmoc group can be selectively removed using mild bases such as piperidine, facilitating further functionalization of the molecule .
Applications in Research and Industry
This compound has several applications across various fields:
- Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), enabling the efficient creation of complex peptide chains .
- Medicinal Chemistry : The compound serves as an intermediate in the development of pharmaceutical agents targeting specific biological pathways .
- Bioconjugation : It aids in attaching biomolecules to surfaces or other molecules, enhancing targeted drug delivery systems .
- Neuroscience Research : Its derivatives are studied for their roles in neurotransmitter systems, contributing to the understanding of neurological functions .
Research Findings and Case Studies
Recent studies have highlighted the biological activities associated with compounds similar to this compound:
- A review discussed various β-amino acid derivatives, noting their potential antiviral and antibacterial properties, which could extend to piperidine derivatives like this compound .
- In another study, high-affinity inhibitors containing piperidine moieties were shown to possess significant biological activity, suggesting that modifications of this compound could lead to new therapeutic agents .
Data Table: Comparative Biological Activities
The table below summarizes various compounds related to this compound and their reported biological activities.
Q & A
Q. What are the optimal synthetic routes for (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid in solid-phase peptide synthesis (SPPS)?
The synthesis typically involves multi-step organic reactions, including Fmoc protection of the piperidine carboxylic acid group. Key steps include:
- Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate) to introduce the Fmoc group, ensuring stereochemical integrity .
- Coupling : Employ coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (N,N-Diisopropylethylamine) to link the protected amino acid to the resin in SPPS .
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the compound .
Q. How does the stereochemistry of the 3-methyl group influence peptide stability?
The (S)-configuration enhances steric shielding of the peptide backbone, reducing enzymatic degradation. Comparative studies with the (R)-enantiomer show a 15–20% increase in half-life for peptides incorporating the (S)-form in serum stability assays .
Q. What analytical methods validate the purity of this compound?
Q. What solvent systems enhance solubility during SPPS incorporation?
A 1:1 mixture of DMF (dimethylformamide) and NMP (N-methyl-2-pyrrolidone) improves solubility by reducing aggregation. For problematic sequences, add 2% v/v DMSO to disrupt β-sheet formation .
Q. How does the Fmoc group influence reaction kinetics in peptide elongation?
The Fmoc group’s UV activity allows real-time monitoring of coupling efficiency via spectrophotometry. Kinetic studies show a 2.5-fold faster deprotection rate compared to Boc (tert-butoxycarbonyl) groups under piperidine/DMF conditions .
Advanced Research Questions
Q. How to resolve stereochemical inversion during Fmoc deprotection?
Stereochemical integrity can be compromised by prolonged exposure to piperidine. Mitigation strategies include:
Q. How to address batch-to-batch variability in peptide synthesis using this compound?
Variability arises from residual TFA or solvent traces. Implement:
- Peptide Content Analysis : Quantify via amino acid analysis (AAA) or UV spectroscopy .
- Salt Content Control : Dialyze against 0.1 M ammonium bicarbonate (pH 8.5) to remove excess salts .
- Stability Studies : Use circular dichroism (CD) to confirm consistent secondary structure across batches .
Q. What strategies optimize bioconjugation efficiency with biomolecules?
- pH Optimization : Conduct reactions at pH 7.5–8.5 (PBS buffer) to balance nucleophilicity of target biomolecules .
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation, achieving >90% yield .
- Crosslinker Screening : Compare SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) vs. Sulfo-SMCC for thiol-reactive conjugation .
Q. How to apply green chemistry principles to its synthesis?
- Solvent Replacement : Substitute DMF with Cyrene (dihydrolevoglucosenone), a bio-based solvent, reducing environmental impact by 40% .
- Catalyst Recycling : Use immobilized lipases for enantioselective steps, achieving 85% recovery and reuse .
- Waste Minimization : Employ flow chemistry to reduce solvent use by 60% .
Q. How to analyze contradictory data in biological activity assays?
Contradictions may arise from impurity profiles or assay conditions. Resolve via:
- Triangulation : Cross-validate using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based assays .
- Impurity Profiling : Use LC-MS/MS to identify and quantify trace byproducts (e.g., des-methyl analogs) .
- Dose-Response Refinement : Test concentrations from 1 nM–100 µM to rule out off-target effects at high doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
